Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-
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Overview
Description
Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, is an organic compound with the molecular formula C11H10FNO3 This compound is characterized by the presence of a cyano group, a fluorine atom, and a phenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, typically involves the reaction of 4-cyano-3-fluorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, involves its interaction with molecular targets such as enzymes or receptors. The cyano group and fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-3-fluorophenoxyacetic acid
- 2-(4-Chloro-3-fluorophenoxy)acetic acid
- (2-Fluorophenoxy)acetic acid
Uniqueness
Propanoic acid, 2-(4-cyano-3-fluorophenoxy)-2-methyl-, is unique due to the presence of both a cyano group and a fluorine atom on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-(4-cyano-3-fluorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10FNO3/c1-11(2,10(14)15)16-8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |
InChI Key |
MYXKHSOFSPSQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)C#N)F |
Origin of Product |
United States |
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